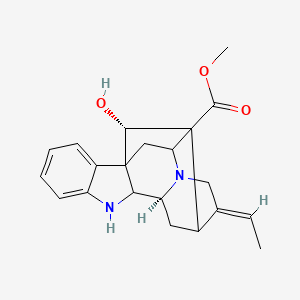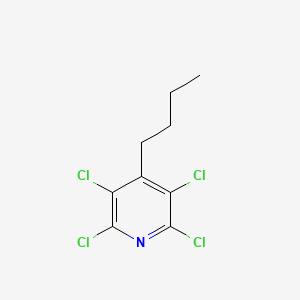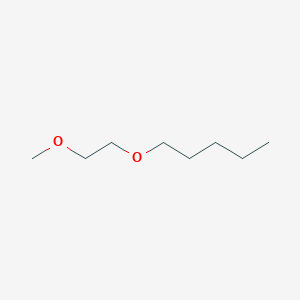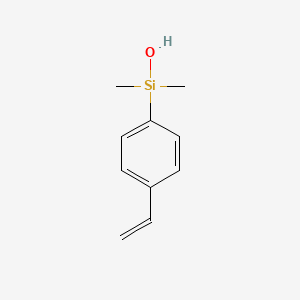
(4-Ethenylphenyl)(dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenylphenyl)(dimethyl)silanol is an organosilicon compound with the molecular formula C10H14OSi. It is also known as (4-vinylphenyl)dimethylsilanol. This compound features a silicon atom bonded to a hydroxyl group, two methyl groups, and a phenyl group substituted with a vinyl group at the para position. The presence of the vinyl group makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Ethenylphenyl)(dimethyl)silanol can be synthesized through several methods:
Hydrosilylation Reaction: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with dimethyldichlorosilane, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenylphenyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Ethyl-substituted silanols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(4-Ethenylphenyl)(dimethyl)silanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of (4-ethenylphenyl)(dimethyl)silanol involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a phenyl and vinyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Dimethylsilanediol: Contains two methyl groups and two hydroxyl groups.
Uniqueness
(4-Ethenylphenyl)(dimethyl)silanol is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organosilicon compounds .
Eigenschaften
CAS-Nummer |
17887-73-9 |
|---|---|
Molekularformel |
C10H14OSi |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-hydroxy-dimethylsilane |
InChI |
InChI=1S/C10H14OSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8,11H,1H2,2-3H3 |
InChI-Schlüssel |
GMEGVVRMLAUJHX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
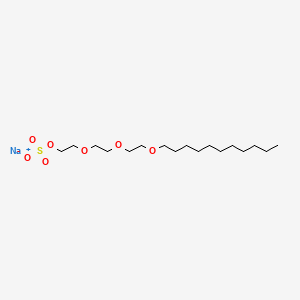

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
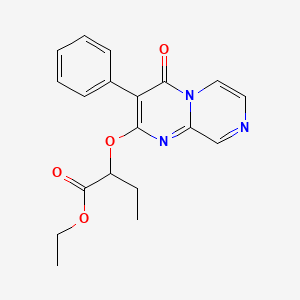
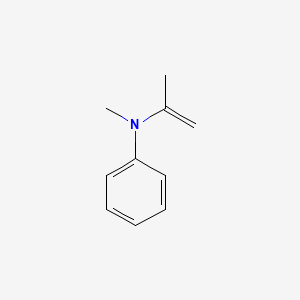
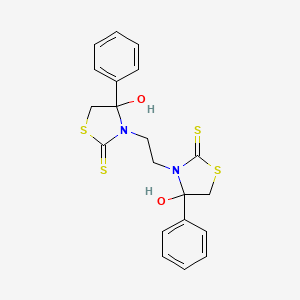
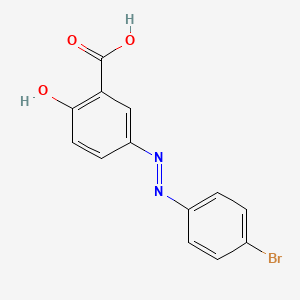
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
